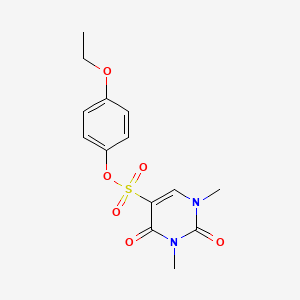

(4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates, has been described in the literature . The synthesis involves a multistep synthetic route, and the structures of the synthesized intermediates and final compounds were established by spectral and elemental analyses .Applications De Recherche Scientifique

Fluorescent Molecular Probes

- This compound has been used in the development of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Synthesis of Polyimides

- It has been involved in the synthesis of new polyimides, which are polymers with high chemical and thermal stability. These polyimides exhibit properties like high tensile strength, flexibility, and moderate glass transition temperatures, making them suitable for advanced technological applications (Liaw et al., 1999).

Electrocatalytic Applications

- Research has explored its use in electrochemical studies, such as the electrochemical reduction of pyrimidines. These studies are significant for understanding the redox behavior of pyrimidine compounds and their potential applications in electrocatalysis and energy storage (Wasa & Elving, 1982).

Antiviral Activity

- Derivatives of this compound have shown potential in antiviral therapy. Specific substitutions on the pyrimidine ring structure have demonstrated inhibitory activity against retroviruses, indicating their potential as antiviral drug candidates (Hocková et al., 2003).

Luminescent Sensing of Metal Ions

- Lanthanide-organic frameworks incorporating this compound have shown utility in luminescent sensing of metal ions. These frameworks exhibit properties like humidity- and temperature-dependent proton conductivity and potential for metal ion recognition, particularly for K(+) and Fe(3+) ions (Zhou et al., 2016).

Enzymatic Oxidation Studies

- The compound has been used in studies examining enzymatic oxidation mechanisms, such as the S-oxygenation of thioureas. These studies are significant for understanding the metabolic pathways and reactions catalyzed by specific enzymes (Poulsen et al., 1979).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

The compound might bind to its target, causing a conformational change that affects the target’s activity .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the activities of similar compounds, it could potentially lead to changes in cellular function, gene expression, or signal transduction .

Action Environment

The action, efficacy, and stability of (4-Ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

Propriétés

IUPAC Name |

(4-ethoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c1-4-21-10-5-7-11(8-6-10)22-23(19,20)12-9-15(2)14(18)16(3)13(12)17/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZNQKXJLMIEPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2762291.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)